![molecular formula C18H19N3O3 B2766148 N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide CAS No. 613655-96-2](/img/structure/B2766148.png)
N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic compound that is a constituent of many bioactive compounds and has diverse biological and clinical applications . It is a structural isoster of naturally occurring nucleotides, which allows it to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Antimicrobial and Genotoxic Properties
N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, a derivative closely related to the specified compound, has been studied for its antimicrobial and genotoxic activities. This research indicates potential applications in the development of antimicrobial agents (Benvenuti et al., 1997).
Antitumor Activity
Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which share structural similarities with the specified compound, have been evaluated for antitumor activity. These compounds exhibited significant anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
Antibacterial Activity Against MRSA
Compounds related to N-substituted phenyl acetamide benzimidazole derivatives have been systematically analyzed against Methicillin Resistant Staphylococcus aureus (MRSA), showing significant potent antibacterial activity (Chaudhari et al., 2020).
Farnesoid X Receptor Agonists
Benzimidazolyl acetamides, closely related to the specified compound, have been optimized as farnesoid X receptor (FXR) agonists. These compounds exhibit potent lipid-lowering activity, indicating potential applications in treating metabolic disorders (Richter et al., 2011).
NMR Study of Related Compounds
A novel derivative containing a benzimidazole moiety, similar to the specified compound, has been studied using NMR techniques. These studies contribute to the understanding of the structural and chemical properties of such compounds (Li Ying-jun, 2012).
Antibacterial and Antifungal Activity
Derivatives of 2-Mercaptobenzimidazole, structurally related to the specified compound, have shown significant antibacterial and antifungal activities against various microorganisms (Devi et al., 2022).
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have been intensively studied for their diverse biological activities . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Mode of Action
Benzimidazole derivatives have been shown to exhibit a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Biochemical Pathways
Benzimidazole derivatives have been shown to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Benzimidazole derivatives have been shown to exhibit a wide range of therapeutic applications, suggesting they can have diverse molecular and cellular effects .
Action Environment
The action of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
properties
IUPAC Name |
N-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(22)20-14-6-8-16(9-7-14)24-11-15(23)10-21-12-19-17-4-2-3-5-18(17)21/h2-9,12,15,23H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXHEQMVWSTAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.